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3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol
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Overview
Description
3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol is a chiral compound with significant potential in various scientific fields. This compound features a fluorophenol moiety, which is known for its unique chemical properties, and a chiral amino alcohol group, which adds to its versatility in chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol typically involves the asymmetric synthesis of the chiral amino alcohol followed by its coupling with a fluorophenol derivative. One common method involves the use of chiral catalysts to achieve high enantioselectivity. For instance, the asymmetric reduction of a ketone precursor using a chiral catalyst can yield the desired chiral amino alcohol, which is then coupled with a fluorophenol derivative under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using optimized chiral catalysts and continuous flow reactors to ensure high yield and purity. The use of automated systems for reaction monitoring and control can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary amine.
Substitution: Formation of substituted phenol derivatives
Scientific Research Applications
3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its chiral nature and ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol involves its interaction with specific molecular targets. The chiral amino alcohol group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The fluorophenol moiety can participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-chlorophenol
- 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-bromophenol
- 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-iodophenol
Comparison: Compared to its analogs, 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding affinity to biological targets. This makes it a valuable compound in drug design and other applications where stability and specificity are crucial .
Biological Activity
3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol is a fluorinated phenolic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H12FNO2, with a molecular weight of approximately 185.20 g/mol. The compound features a hydroxyl group, an amino group, and a fluorine atom attached to a phenolic ring, contributing to its unique chemical properties and biological interactions.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various enzymes and receptors within biological pathways. The presence of the fluorine atom enhances the stability and reactivity of the compound, potentially increasing its efficacy as a pharmaceutical agent.
Potential Mechanisms Include:
- Enzyme Modulation : The compound may influence enzyme activities related to metabolic pathways.
- Receptor Interaction : It could modulate receptor functions, impacting signal transduction processes.
Pharmacological Applications
This compound has shown potential in various pharmacological contexts:
- Anticancer Activity : Preliminary studies suggest that it may inhibit glycolysis in cancer cells, similar to other halogenated compounds which have demonstrated cytotoxic effects against aggressive cancers like glioblastoma multiforme (GBM) .
- Antimicrobial Properties : The compound's structural features may confer antibacterial or antifungal properties, warranting further investigation into its therapeutic applications.
Case Studies
-
Fluorinated Derivatives in Cancer Treatment :
- A study synthesized novel halogenated derivatives of 2-deoxy-d-glucose (2-DG), revealing that fluorinated compounds exhibit potent cytotoxic effects on GBM cells by inhibiting glycolytic enzymes more effectively than 2-DG itself .
- These compounds were shown to bind hexokinase comparably to glucose, indicating their potential as targeted cancer therapies.
-
Enzyme Interaction Studies :
- Interaction studies using enzyme assays have indicated that this compound can modulate specific enzyme activities, influencing metabolic pathways crucial for cellular function .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences:
Compound Name | Molecular Formula | Unique Features | Biological Activity |
---|---|---|---|
This compound | C9H12FNO2 | Fluorine enhances stability | Potential anticancer and antimicrobial activity |
5-((1R,2S)-1-Amino-2-hydroxypropyl)-2-fluorophenol | C9H12FNO2 | Different fluorine position | Varies in biological activity |
4-((1R,2S)-1-Amino-2-hydroxypropyl)-3-fluorophenol | C9H12FNO2 | Variation in substitution pattern | Potentially altered reactivity |
Properties
Molecular Formula |
C9H12FNO2 |
---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
3-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)9(11)7-4-6(13)2-3-8(7)10/h2-5,9,12-13H,11H2,1H3/t5-,9-/m0/s1 |
InChI Key |
KSGRMAZGPPJXMG-CDUCUWFYSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=C(C=CC(=C1)O)F)N)O |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)O)F)N)O |
Origin of Product |
United States |
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